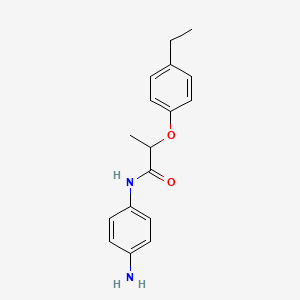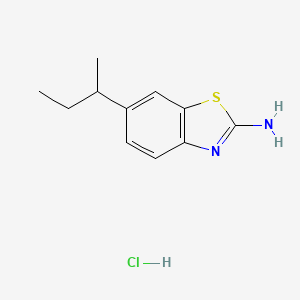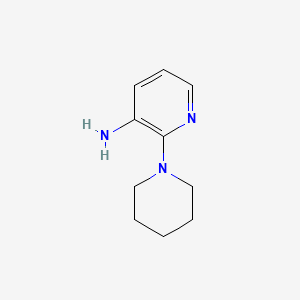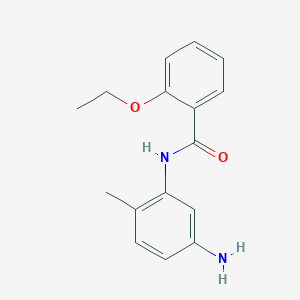
N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide is an organic compound with the molecular formula C17H20N2O2 It is characterized by the presence of an aminophenyl group and an ethylphenoxy group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide typically involves the reaction of 4-aminophenol with 4-ethylphenol in the presence of a suitable catalyst and solvent. The reaction conditions may include elevated temperatures and specific pH levels to facilitate the formation of the desired product. The process can be summarized as follows:
Step 1: 4-Aminophenol is reacted with 4-ethylphenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Step 2: The reaction mixture is heated to a temperature range of 80-100°C to promote the formation of the intermediate product.
Step 3: The intermediate product is then subjected to further reaction with propanoyl chloride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is essential to maintain consistent reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl or ethylphenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Aminophenyl)-3-(4-ethylphenoxy)propanamide
- N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide
- N-(4-Aminophenyl)-2-(4-isopropylphenoxy)propanamide
Uniqueness
N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group in the phenoxy moiety can influence its reactivity and interaction with molecular targets, distinguishing it from similar compounds with different substituents.
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(4-ethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-4-10-16(11-5-13)21-12(2)17(20)19-15-8-6-14(18)7-9-15/h4-12H,3,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEIZPBCIYZLCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














